Cas no 1823957-77-2 (5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro-)
5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro-
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- Inchi: 1S/C9H11ClN2/c10-9-5-4-7-8(12-9)3-1-2-6-11-7/h4-5,11H,1-3,6H2
- InChI Key: CNXHMBIPWMPFQR-UHFFFAOYSA-N
- SMILES: N1CCCCC2=NC(Cl)=CC=C12
5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-368568-1.0g |
2-CHLORO-5H,6H,7H,8H,9H-PYRIDO[3,2-B]AZEPINE |
1823957-77-2 | 1.0g |
$0.0 | 2023-03-02 |
5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro- Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro-
Introduction to 5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro (CAS No. 1823957-77-2)
5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro, identified by its CAS number 1823957-77-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridoazepine class, a structural motif known for its broad spectrum of biological activities. The presence of a chlorine substituent at the 2-position and a tetrahydro substitution on the pyridoazepine core introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery.
The pyrido[3,2-b]azepine scaffold is a fused bicyclic system consisting of a pyridine ring and an azepine ring. This structural configuration is frequently encountered in biologically active molecules, particularly in small-molecule drugs targeting various therapeutic pathways. The 2-chloro-6,7,8,9-tetrahydro modification enhances the compound's potential as a pharmacophore by introducing both lipophilic and electron-withdrawing characteristics. Such modifications are strategically employed to optimize binding affinity and metabolic stability in drug candidates.
In recent years, there has been growing interest in developing novel compounds based on the pyrido[3,2-b]azepine core due to their demonstrated efficacy in modulating neurological and cardiovascular functions. The chloro-substituted derivative (CAS No. 1823957-77-2) has been explored as a potential lead compound in several preclinical studies aimed at identifying novel therapeutic agents. Its unique structural features make it a promising candidate for further optimization in drug design.
One of the most compelling aspects of 5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro is its potential as an intermediate in the synthesis of more complex pharmacological entities. The chlorine atom at the 2-position provides a versatile handle for further functionalization via nucleophilic substitution reactions, allowing chemists to explore diverse chemical space. This flexibility is particularly valuable in medicinal chemistry campaigns where rapid diversification of the molecular structure is essential for identifying lead compounds with optimal pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like CAS No. 1823957-77-2 against large databases of biological targets. Molecular docking studies have suggested that this compound may interact with proteins involved in neurotransmitter signaling pathways, making it a candidate for treating disorders such as depression and anxiety. These computational predictions have spurred experimental investigations to validate the biological activity of 5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro.
The synthesis of CAS No. 1823957-77-2 involves multi-step organic transformations that highlight the synthetic versatility of pyridoazepine derivatives. Key synthetic strategies include cyclization reactions to form the fused heterocyclic system followed by selective functionalization at specific positions. The introduction of the tetrahydro group at C6-C9 enhances solubility and bioavailability while maintaining potent biological activity. These synthetic approaches have been refined over time to improve yield and purity, ensuring that researchers have access to high-quality material for their studies.
In clinical settings, derivatives of pyrido[3,2-b]azepine have shown promise in treating various conditions by modulating receptor activity and enzyme function. While CAS No. 1823957-77-2 itself may not be in advanced clinical trials yet, its structural analogs have demonstrated efficacy in preclinical models. The chloro-substituent plays a critical role in fine-tuning the pharmacological properties of these compounds by influencing their binding affinity and metabolic fate. Continued research into this class of molecules could lead to novel treatments for neurological and cardiovascular diseases.
The chemical properties of 5H-Pyrido[3,2-b]azepine, 2-chloro-6,7,8,9-tetrahydro also make it an interesting subject for studying structure-activity relationships (SAR). By systematically varying substituents on different positions of the core scaffold, researchers can gain insights into how specific chemical features contribute to biological activity. Such SAR studies are fundamental to rational drug design and have been instrumental in developing drugs like benzodiazepines and related compounds that share structural similarities with pyridoazepines.
Future directions in research on CAS No. 1823957-77-2 may include exploring its role as a scaffold for next-generation therapeutics targeting emerging diseases or resistant pathogens. Additionally, advances in biocatalysis could enable more sustainable synthetic routes for producing this compound on an industrial scale. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating laboratory findings into viable therapeutic options for patients worldwide.
In conclusion,5H-Pyrido[3,2-b] azepine,2-chloro -6,7,8,9-tetrahydro (CAS No.1823957 -77 -2) represents an exciting opportunity for innovation in drug discovery.Its unique structural features,combined with promising preclinical data,position it as a key intermediate for developing novel pharmaceuticals.As research continues to uncover new applications for this compound,its significance in medicinal chemistry is sure to grow.
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